Cas no 15728-46-8 (2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole)

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole structure
15728-46-8 structure
商品名:2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
CAS番号:15728-46-8
MF:C15H14N2O2S
メガワット:286.348862171173
CID:1332616
PubChem ID:755364

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-methyl-1-(4-methylphenyl)sulfonylbenzimidazole
    • 2-methyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
    • CBMicro_014139
    • Oprea1_259406
    • Oprea1_651343
    • MLS001212204
    • 2-Methyl-1-(toluene-4-sulfonyl)-1H-benzoimidazole
    • 2-methyl-1-tosyl-benzimidazole
    • cid_755364
    • BDBM62312
    • HMS2835D21
    • SMSF0004637
    • STK354003
    • CB09493
    • SMR000514468
    • US9328112, A10
    • ST50809516
    • 1-(p-Tolylsulfonyl)-2-methyl-1H-benzoimidazole
    • 2-methyl-1-(4-methylp
    • 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
    • AE-641/02608016
    • SR-01000528219
    • CHEMBL1411903
    • DTXSID701322389
    • 2-METHYL-1-(4-METHYLBENZENESULFONYL)-1,3-BENZODIAZOLE
    • BIM-0014115.P001
    • 2-methyl-1-(4-methylphenyl)sulfonyl-benzimidazole
    • Z57112248
    • AKOS000595963
    • EN300-18236367
    • MLS-0350366.0001
    • SR-01000528219-1
    • 15728-46-8
    • インチ: 1S/C15H14N2O2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)16-14-5-3-4-6-15(14)17/h3-10H,1-2H3
    • InChIKey: CTZWJTPVNUHRKA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(N1C(C)=NC2C=CC=CC1=2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 286.07759887g/mol
  • どういたいしつりょう: 286.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 60.3

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18236367-0.05g
2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
15728-46-8 90%
0.05g
$2755.0 2023-09-19

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole 関連文献

2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazoleに関する追加情報

Comprehensive Analysis of 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8)

The compound 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a benzodiazole core and a methylbenzenesulfonyl group, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its potential in drug development, particularly in designing inhibitors for enzymes or receptors. The compound's CAS number 15728-46-8 is frequently searched in academic databases, reflecting its relevance in modern chemistry.

One of the key reasons for the growing interest in 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole is its role in heterocyclic chemistry. Heterocycles are pivotal in medicinal chemistry, and this compound's benzodiazole scaffold is a prime example. Recent trends show that scientists are investigating its derivatives for their potential bioactivity, such as antimicrobial or anti-inflammatory properties. This aligns with the broader search queries like "benzodiazole derivatives in drug discovery" or "sulfonyl compounds in medicinal chemistry," which are popular in scientific literature.

From a synthetic perspective, the methylbenzenesulfonyl group in this compound enhances its stability and reactivity, making it a versatile building block. Laboratories often utilize it in cross-coupling reactions or as a protecting group in multi-step syntheses. The compound's CAS 15728-46-8 is also associated with studies on green chemistry, where researchers aim to reduce waste and improve efficiency. This connection to sustainable practices is a hot topic, as evidenced by searches for "eco-friendly synthetic methods" and "green synthesis of heterocycles."

Another area of interest is the compound's potential in material science. Its aromatic and sulfonyl components contribute to unique electronic properties, which could be harnessed in organic electronics or photovoltaic materials. Queries like "benzodiazole-based materials" or "sulfonyl compounds in optoelectronics" highlight this application. The compound's versatility underscores its importance across multiple disciplines, from pharmaceuticals to advanced materials.

In conclusion, 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8) is a multifaceted compound with broad scientific appeal. Its structural features and applications align with current research trends, making it a subject of ongoing exploration. Whether in drug development, green chemistry, or material science, this compound continues to inspire innovation and discovery.

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